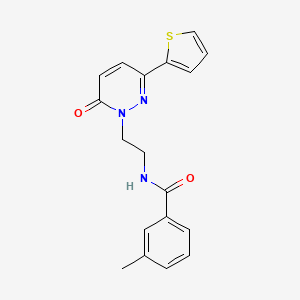

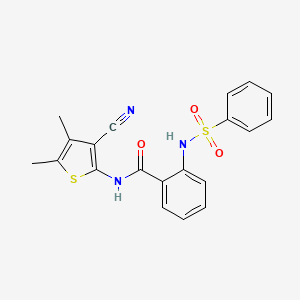

2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological and pathological conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Research has explored the chemical reactions and synthesis processes involving benzenesulfonamide derivatives. For instance, Takemura et al. (1971) investigated the coupled reactions of N, N-dibromobenzenesulfonamide with cyclohexene, revealing insights into reaction mechanisms and product formations Takemura, Niizato, & Ueno, 1971. Similarly, studies on the synthesis and characterization of novel benzenesulfonamide derivatives have been conducted to explore their chemical reactivity and structural analysis through various methods, including molecular docking and DFT calculations Fahim & Shalaby, 2019.

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of benzenesulfonamide derivatives. Ghorab et al. (2017) synthesized a new series of derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant antimicrobial potential Ghorab, Soliman, Alsaid, & Askar, 2017. Additionally, research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown these compounds to be effective inhibitors of carbonic anhydrase, a target for anticancer and antimetastatic agents Lolak, Akocak, Bua, Sanku, & Supuran, 2019.

Photodynamic Therapy Applications

The development of new compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy (PDT) has been a significant area of research. Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups, exhibiting promising properties for PDT applications Pişkin, Canpolat, & Öztürk, 2020.

Enzyme Inhibition Studies

Research into the inhibition of various enzymes by benzenesulfonamide derivatives has been conducted to understand their biochemical mechanisms and potential therapeutic applications. For example, Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on enzyme activities and performing molecular docking studies to explore interactions with enzymes Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019.

Mecanismo De Acción

Target of Action

It’s known that cyanoacetamide derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-Benzenesulfonamido-N-(3-Cyano-4,5-Dimethylthiophen-2-yl)Benzamide involves its interaction with its targets, leading to various chemical reactions. The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles .

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities .

Propiedades

IUPAC Name |

2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(17(13)12-21)22-19(24)16-10-6-7-11-18(16)23-28(25,26)15-8-4-3-5-9-15/h3-11,23H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMQSDFJDFSQOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)

![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)

![1-[4-(tert-butyl)benzyl]-4-nitro-1H-imidazole](/img/structure/B2533950.png)